1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It is characterized by its complex molecular structure and has garnered interest in medicinal chemistry due to its potential pharmacological properties. The compound is often associated with various biological activities, including anti-inflammatory and analgesic effects.
1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is classified as an indole derivative and is recognized as an impurity related to diclofenac sodium, a well-known non-steroidal anti-inflammatory drug (NSAID) . Its chemical structure indicates it may also possess potential therapeutic properties similar to those of other NSAIDs.
The synthesis of 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the reactions and assess product purity.
The molecular formula of 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is . The compound features a complex indole core with substituents that include a dichlorobenzyl group and a fluorophenyl imine moiety.
Clc1cccc(Cl)c1N2C(=O)Cc3ccccc23InChI=1S/C18H16Cl2N2O/c19-15-10-8-14(18(22)21)12(11-15)20-17(23)13-9-6-4-5-7-9/h4-11H,12H2,(H,22,23)The reactivity of 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one can be explored through various chemical transformations:
These reactions are typically conducted under controlled conditions using appropriate catalysts or reagents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one is not fully elucidated but is believed to involve:
Further studies are required to confirm these mechanisms and elucidate any additional pathways involved in its pharmacological activity.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: